4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
BenchChem offers high-quality 4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-13-25-14-11-23(12-15-25)26-21(19-5-3-4-6-22(19)28-23)16-20(24-26)17-7-9-18(27)10-8-17/h3-10,21,27H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFPWOHXAXYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure , integrating multiple heterocyclic components. Its unique architecture allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains.
- Cytotoxicity : The compound's ability to induce cytotoxic effects has been evaluated in different cancer cell lines.
- Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Studies
A study conducted on various derivatives of similar structures indicated that compounds with similar spirocyclic frameworks exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics and showed comparable efficacy in certain cases.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1'-Propyl-1,10b-dihydrospiro...) | Staphylococcus aureus | 16 mg/mL |
| 4-(1'-Propyl-1,10b-dihydrospiro...) | Escherichia coli | 32 mg/mL |
Cytotoxicity Assays
In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., HCT116 and PC3). The results indicated that the compound could inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 25 |
| PC3 (Prostate) | 30 |
Synthesis and Characterization
The synthesis of 4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol typically involves multi-step synthetic routes. Key steps include:
- Formation of the spirocyclic core via cyclization reactions.
- Substitution reactions to introduce the propyl group and phenolic moiety.
- Purification using techniques such as high-performance liquid chromatography (HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
